molecular formula C17H21N3O3S B2670237 (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide CAS No. 2223544-61-2

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide

Cat. No. B2670237
CAS RN: 2223544-61-2
M. Wt: 347.43
InChI Key: KONNDFDNHIBNBA-DLBZAZTESA-N
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Description

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential biochemical and physiological effects. This compound is also known as MK-8931 and is a small molecule inhibitor of beta-secretase 1 (BACE1), which is an enzyme that plays a crucial role in the formation of beta-amyloid peptides. Beta-amyloid peptides are known to be the main component of amyloid plaques, which are a hallmark of Alzheimer's disease.

Mechanism of Action

The mechanism of action of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide involves the inhibition of BACE1 activity. BACE1 is an enzyme that cleaves the amyloid precursor protein (APP) to form beta-amyloid peptides. By inhibiting the activity of BACE1, this compound prevents the formation of beta-amyloid peptides and reduces the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that the compound is able to reduce the levels of beta-amyloid peptides in the brain and improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide in lab experiments include its ability to inhibit the activity of BACE1, which is a key enzyme involved in the formation of beta-amyloid peptides. The compound has also been shown to have good oral bioavailability and brain penetration, making it a promising candidate for the treatment of Alzheimer's disease.
The limitations of using this compound in lab experiments include the fact that it is a small molecule inhibitor, which may limit its effectiveness in reducing the formation of beta-amyloid peptides. In addition, the compound may have off-target effects that could lead to unwanted side effects.

Future Directions

Future research on (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide could focus on improving the compound's potency and selectivity for BACE1 inhibition. This could involve the development of new analogs or modifications to the existing structure of the compound.
Another area of future research could be the investigation of this compound in combination with other therapeutic agents for the treatment of Alzheimer's disease. This could involve the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease.
Overall, this compound is a promising compound for the treatment of Alzheimer's disease. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a complex process that involves several steps. The first step involves the preparation of the key intermediate, which is (2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the final product, this compound.

Scientific Research Applications

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide has been widely used in scientific research as a potential therapeutic agent for the treatment of Alzheimer's disease. The compound has been shown to inhibit the activity of BACE1, which is a key enzyme involved in the formation of beta-amyloid peptides. By inhibiting the activity of BACE1, this compound has the potential to reduce the formation of beta-amyloid peptides and slow down the progression of Alzheimer's disease.

properties

IUPAC Name

(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20-13-15(12-18-20)17-16(8-5-10-23-17)19-24(21,22)11-9-14-6-3-2-4-7-14/h2-4,6-7,9,11-13,16-17,19H,5,8,10H2,1H3/b11-9+/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONNDFDNHIBNBA-DMFQBTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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